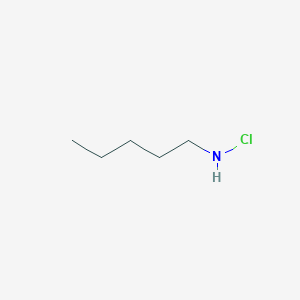

N-Pentylhypochlorous amide

Description

Properties

CAS No. |

61573-37-3 |

|---|---|

Molecular Formula |

C5H12ClN |

Molecular Weight |

121.61 g/mol |

IUPAC Name |

N-chloropentan-1-amine |

InChI |

InChI=1S/C5H12ClN/c1-2-3-4-5-7-6/h7H,2-5H2,1H3 |

InChI Key |

YIIRRMQJLGCFCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCl |

Origin of Product |

United States |

Synthetic Methodologies for N Pentylhypochlorous Amide and Analogues

Direct Amidation Strategies for N-Pentyl Amide Precursors

The initial and crucial step in the synthesis of N-Pentylhypochlorous amide is the formation of a stable N-pentyl amide precursor. This is typically achieved through the reaction of pentylamine with a carboxylic acid or its activated derivative. Several well-established protocols are utilized for this purpose, each with its own set of advantages and specific applications.

Acyl Chloride and Acid Anhydride Amination Protocols

The reaction of primary amines with acyl chlorides or acid anhydrides is a fundamental and widely used method for amide bond formation. masterorganicchemistry.comtifr.res.in This approach is characterized by the high reactivity of the acylating agents, which readily react with the nucleophilic pentylamine.

In a typical procedure involving an acyl chloride, pentylamine is treated with an acyl chloride, often in the presence of a base such as pyridine (B92270) or a tertiary amine. ncert.nic.in The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. masterorganicchemistry.com The reaction is generally rapid and exothermic.

Similarly, acid anhydrides react with pentylamine to yield the corresponding N-pentyl amide and a carboxylic acid as a byproduct. An excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the carboxylic acid formed during the reaction. masterorganicchemistry.com

Table 1: Representative Yields for N-Pentyl Amide Synthesis using Acyl Chlorides and Acid Anhydrides

| Acylating Agent | Amine | Product | Typical Yield (%) |

| Acetyl Chloride | Pentylamine | N-Pentylacetamide | 85-95 |

| Benzoyl Chloride | Pentylamine | N-Pentylbenzamide | 80-90 |

| Acetic Anhydride | Pentylamine | N-Pentylacetamide | 80-90 |

| Benzoic Anhydride | Pentylamine | N-Pentylbenzamide | 75-85 |

Note: Yields are illustrative and can vary based on specific reaction conditions.

Carbodiimide-Mediated Coupling Reactions (DCC, EDC)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents to facilitate the formation of amide bonds between carboxylic acids and amines. chemistrysteps.compeptide.comnbinno.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. thermofisher.com

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form the O-acylisourea. This intermediate readily reacts with pentylamine to form the N-pentyl amide and a urea (B33335) byproduct (dicyclohexylurea for DCC and a water-soluble urea for EDC). chemistrysteps.comnih.gov Reactions are typically carried out at room temperature and can provide good to excellent yields, generally in the range of 70-90%. chemistrysteps.com

A significant advantage of using EDC is the water solubility of its urea byproduct, which simplifies purification through aqueous extraction. nbinno.comnih.gov DCC, on the other hand, forms an insoluble urea derivative that can be removed by filtration. nbinno.com

Table 2: Comparison of DCC and EDC in N-Pentyl Amide Synthesis

| Coupling Agent | Carboxylic Acid | Amine | Product | Typical Yield (%) | Byproduct Removal |

| DCC | Generic R-COOH | Pentylamine | N-Pentyl-R-amide | 70-90 | Filtration |

| EDC | Generic R-COOH | Pentylamine | N-Pentyl-R-amide | 70-90 | Aqueous Extraction |

Note: Yields are illustrative and can vary based on specific reaction conditions.

Active Ester Intermediate Approaches in Amide Formation

The use of active ester intermediates is another effective strategy for the synthesis of amides, particularly in peptide synthesis where mild reaction conditions are crucial to prevent racemization. rsc.org This method involves the conversion of a carboxylic acid into a more reactive ester, which then readily undergoes aminolysis with pentylamine.

Commonly, N-hydroxysuccinimide (NHS) or other similar reagents are used to form these active esters. nih.gov The carboxylic acid is first reacted with NHS in the presence of a coupling agent like DCC or EDC to form the N-hydroxysuccinimide ester. This stable intermediate can be isolated and then reacted with pentylamine in a separate step to form the desired N-pentyl amide with high purity. taylorandfrancis.com The formation of the active ester enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.

Electrosynthesis Approaches for Amide Bond Formation

Electrosynthesis has emerged as a sustainable and efficient alternative for amide bond formation. rsc.orgrsc.org These methods often proceed under mild conditions and can offer high selectivity. rsc.org The electrochemical approach can involve the direct anodic oxidation of a mixture of a carboxylic acid and an amine, or proceed through the generation of reactive intermediates.

One common strategy involves the anodic oxidation of a halide species to generate a halogenating agent in situ, which can then activate the carboxylic acid for amidation. rsc.org Another approach is the "anion pool" method, where an amine is deprotonated electrochemically to generate a highly nucleophilic species that can react with a carboxylic acid derivative. rsc.org While specific examples for the electrosynthesis of N-pentyl amides are not extensively documented, the general principles are applicable to primary amines like pentylamine. Recent studies have demonstrated the electrochemical N-formylation of amines using methanol (B129727) as both the reagent and solvent, showcasing the potential of electrosynthesis for C-N bond formation. acs.orgnih.gov

Formation of N-Haloamide Functionality (Hypochlorous Amide)

Once the N-pentyl amide precursor has been synthesized, the next step is the introduction of the chlorine atom onto the nitrogen to form the this compound, also known as an N-chloro-N-pentylamide. This transformation is typically achieved through the reaction of the amide with a suitable chlorinating agent.

Halogenation Mechanisms of Amides

The N-chlorination of amides can proceed through different mechanisms depending on the chlorinating agent and the reaction conditions, particularly the pH. The most common chlorinating agents for this purpose are sources of electrophilic chlorine, such as hypochlorous acid (HOCl) or hypochlorite (B82951) salts (e.g., sodium hypochlorite, NaOCl). nih.govcdnsciencepub.comdrugbank.com

The reaction between an amide and hypochlorous acid is a key process in the formation of N-chloroamides. nih.govignited.in Studies have shown that the N-chlorination of secondary amides is influenced by the substituents on the amide nitrogen and the carbonyl carbon. cdnsciencepub.com The reactivity of different chlorinating species can vary, with molecular chlorine and acyl hypochlorites often being more reactive than hypochlorous acid itself. cdnsciencepub.com

Kinetic studies have shown that the rate of chlorination of amides to form N-chloramides is dependent on the concentration of both the amide and the chlorinating agent. nih.gov The reaction with hypochlorite is a significant pathway for the formation of N-chloramides. nih.gov

Specific Reagents and Conditions for N-Chlorination of Amides

The synthesis of this compound and its analogues hinges on the direct N-chlorination of the corresponding primary amide, pentanamide. The selection of the chlorinating agent is critical and influences reaction efficiency, yield, and safety. Several reagents have been established for this transformation, each with distinct advantages and optimal conditions. nih.govacs.org

Trichloroisocyanuric Acid (TCCA): TCCA is a stable, solid reagent that facilitates the efficient conversion of amides to their N-chloro derivatives under mild conditions. tandfonline.com A general procedure involves dissolving the amide in a solvent like methanol, adding TCCA, and stirring at room temperature. tandfonline.com Studies have shown that for many amides, this reaction proceeds to completion in as little as 30 to 60 minutes, yielding a crude product of high purity. tandfonline.com

Calcium Hypochlorite (Ca(OCl)₂): Regarded as an inexpensive, stable, and safe reagent, calcium hypochlorite is highly effective for N-chlorination, particularly when supported on moist alumina (B75360). thieme-connect.comorganic-chemistry.org This method proceeds smoothly and can be scaled to multigram quantities, making it suitable for larger-scale preparations. organic-chemistry.org The process typically involves stirring the amide with calcium hypochlorite and moist alumina in a solvent such as chloroform. thieme-connect.comresearchgate.net Yields for N-chlorination of various amides and lactams using this protocol are often excellent, frequently exceeding 95%. organic-chemistry.orgresearchgate.netresearchgate.net

tert-Butyl Hypochlorite (t-BuOCl): This reagent is a versatile and potent chlorinating agent for amides. researchgate.netorganic-chemistry.org However, its application is often limited by its hazardous nature, including spontaneous combustibility, which raises safety concerns, especially for large-scale synthesis. thieme-connect.comunich.it Reactions are typically conducted under controlled temperature conditions in an organic solvent. researchgate.netresearchgate.net

Other Reagents: N-Chlorosuccinimide (NCS) is another widely used solid N-chlorinating agent. wikipedia.orgchemicalbook.com Additionally, systems like Oxone® in conjunction with sodium chloride can be used to generate the chlorinating species in situ, offering an alternative to traditional agents. thieme-connect.comunich.it Sodium hypochlorite (NaOCl), commonly available as bleach, can also be used, but its effectiveness is hampered by a short shelf life, as the concentration of active chlorine diminishes over time. thieme-connect.comunich.itnih.gov

The following table summarizes and compares various reagents used for the N-chlorination of amides.

| Reagent | Typical Conditions | Advantages | Disadvantages | Yields |

|---|---|---|---|---|

| Trichloroisocyanuric Acid (TCCA) | Methanol, Room Temperature, ~1 hour | Stable solid, mild conditions, high purity product tandfonline.com | - | High to Excellent tandfonline.comresearchgate.net |

| Calcium Hypochlorite (Ca(OCl)₂) | Moist Alumina, CHCl₃ or CH₂Cl₂, 35-40°C thieme-connect.comorganic-chemistry.org | Inexpensive, stable, safe, scalable thieme-connect.comorganic-chemistry.org | Requires solid support (alumina) organic-chemistry.org | Excellent (>95%) organic-chemistry.orgresearchgate.net |

| tert-Butyl Hypochlorite (t-BuOCl) | Organic Solvent, Controlled Temperature | Versatile, effective organic-chemistry.orgmdpi.com | Hazardous, unstable thieme-connect.comunich.it | Good to Excellent researchgate.net |

| N-Chlorosuccinimide (NCS) | Organic Solvent, often requires catalyst or specific conditions nih.govresearchgate.net | Stable solid, common lab reagent wikipedia.org | Can require activation organic-chemistry.org | Variable to Good nih.gov |

| Oxone® / Sodium Chloride | Wet Alumina, Chloroform, 45°C, 2-5 hours unich.it | In situ generation of chlorinating agent unich.it | Requires multiple components, heating unich.it | Very Good unich.it |

| Sodium Hypochlorite (NaOCl) | Aqueous or biphasic system | Readily available nih.gov | Unstable concentration over time thieme-connect.comunich.it | Variable thieme-connect.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-chloroamides to develop more sustainable and environmentally benign processes. A primary focus is the replacement of hazardous reagents and toxic solvents. tandfonline.com

The use of stable and safer chlorinating agents like calcium hypochlorite and trichloroisocyanuric acid is a significant step forward compared to hazardous alternatives like chlorine gas or tert-butyl hypochlorite. tandfonline.comorganic-chemistry.org These reagents reduce risks associated with handling and storage.

Solvent selection is another critical aspect. Efforts have been made to replace toxic and volatile organic solvents, particularly chlorinated hydrocarbons, with greener alternatives. tandfonline.com Research has explored using water as the reaction medium, which is considered the most preferred green solvent. tandfonline.com Furthermore, bio-based solvents such as Cyrene™ have been investigated as sustainable alternatives to traditional dipolar aprotic solvents for amide synthesis. rsc.org

Microwave-assisted synthesis represents another green approach, offering significant reductions in reaction times from hours to minutes. ignited.in This technique can enhance reaction rates, improve yields, and often requires minimal solvent, contributing to a more sustainable process. ignited.in The development of protocols that minimize waste and avoid complex protection-deprotection steps also aligns with the goals of green chemistry. researchgate.nettandfonline.com

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful consideration of several scale-dependent factors. mt.com Process optimization is crucial to ensure the manufacturing process is safe, consistent, reliable, and economical. asianpharmtech.comaragen.com

Key scale-up challenges include:

Heat Management: N-chlorination reactions can be exothermic. Effective heat transfer and temperature control are critical at a larger scale to prevent runaway reactions and ensure product stability. mt.com Continuous flow reactors offer significant advantages over batch processes in managing heat transfer efficiently. researchgate.netucc.ie

Reagent Stability and Dosing: The stability of the chlorinating agent is a major concern for industrial production. Reagents with a short shelf life, like sodium hypochlorite, are less suitable for large-scale manufacturing. thieme-connect.comorganic-chemistry.org Precise control over reagent dosing is necessary to maintain reaction stoichiometry and minimize side reactions. mt.com

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" or concentration gradients, affecting yield and purity. mt.com

Process Safety and Control: A thorough understanding of reaction kinetics and thermodynamics is essential to identify potential safety hazards. mt.com Implementing Process Analytical Technology (PAT) allows for real-time monitoring and control of critical process parameters (e.g., temperature, concentration), ensuring the process remains within a safe and optimal operating window. asianpharmtech.comaragen.com

Process optimization often employs methodologies like Design of Experiments (DoE) to systematically identify the ideal reaction conditions that maximize yield and purity while minimizing costs and waste. mt.comaragen.com For N-chloroamide production, this would involve optimizing parameters such as reactant ratios, temperature, reaction time, and solvent choice to develop a robust and reproducible manufacturing process. asianpharmtech.com

Structural Elucidation and Spectroscopic Characterization of N Pentylhypochlorous Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For N-Pentylhypochlorous amide, both ¹H and ¹³C NMR, along with advanced 2D-NMR techniques, are employed to map out the atomic connectivity and stereochemistry.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

In ¹H NMR spectroscopy of N-chloroalkanamides, the chemical shifts of protons are influenced by the electronegativity of adjacent atoms. The presence of the N-Cl group deshields nearby protons, causing them to resonate at a lower field compared to their corresponding unsubstituted amides.

For the pentyl chain in this compound, the expected ¹H NMR signals would follow predictable patterns. The α-methylene protons (adjacent to the carbonyl group) would appear as a triplet, shifted downfield due to the electron-withdrawing effect of the amide functionality. The subsequent methylene (B1212753) groups (β and γ) would exhibit complex multiplet patterns resulting from coupling with their neighbors. The terminal methyl group (δ) would typically be observed as a triplet at the most upfield position.

Variable temperature ¹H NMR studies on similar N-chloroamides have shown that geometrical isomerization around the amide bond can be observed, with distinct signals for cis and trans isomers appearing at low temperatures. rsc.org Aliphatic N-chloroamides often show a strong preference for the cis-geometry. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 (-CH₂-CO) | ~ 2.3 - 2.5 | Triplet (t) | ~ 7 Hz |

| H-3 (-CH₂-CH₂CO) | ~ 1.6 - 1.8 | Sextet (sxt) | ~ 7 Hz |

| H-4 (-CH₂-CH₂CH₃) | ~ 1.3 - 1.5 | Sextet (sxt) | ~ 7 Hz |

| H-5 (-CH₃) | ~ 0.9 - 1.0 | Triplet (t) | ~ 7 Hz |

| N-H | ~ 8.0 - 8.5 | Broad Singlet (br s) | - |

Note: Predicted values are based on typical ranges for aliphatic amides and the influence of N-chloro substitution. Actual values may vary.

Carbon-13 (¹³C) NMR Analysis: Carbonyl and Aliphatic Resonance Assignments

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. libretexts.org

The carbonyl carbon (C=O) of this compound is expected to have the most downfield chemical shift, typically in the range of 170-185 ppm, which is characteristic for carbons in acids and esters. libretexts.org The presence of the electronegative chlorine atom on the nitrogen can slightly influence this shift. The aliphatic carbons of the pentyl chain will appear at higher fields. The Cα carbon, being closest to the carbonyl group, will be the most deshielded of the aliphatic carbons. The chemical shifts of the subsequent carbons (Cβ, Cγ, Cδ) will move progressively upfield. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~ 175 - 180 |

| C-2 (-CH₂-CO) | ~ 35 - 40 |

| C-3 (-CH₂-CH₂CO) | ~ 25 - 30 |

| C-4 (-CH₂-CH₃) | ~ 20 - 25 |

| C-5 (-CH₃) | ~ 13 - 15 |

Note: Predicted values are based on typical ranges for aliphatic amides and related structures. libretexts.org

Advanced NMR Techniques: 2D-NMR (COSY, HMQC, HMBC) for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are invaluable. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. youtube.com For this compound, cross-peaks in the COSY spectrum would confirm the connectivity of the pentyl chain, showing correlations between H-2 and H-3, H-3 and H-4, and H-4 and H-5. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com It would be used to definitively link each proton signal in the pentyl chain to its corresponding carbon atom (H-2 with C-2, H-3 with C-3, etc.).

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic Amide I and Amide II Bands

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of an amide is characterized by several key absorption bands. nih.gov

Amide I Band: This band, appearing in the 1600-1700 cm⁻¹ region, is one of the most intense absorptions in the IR spectrum of amides. leibniz-fli.de It is primarily associated with the C=O stretching vibration (70-85%). leibniz-fli.de The exact position of this band is sensitive to the molecular conformation and hydrogen bonding. For this compound, the Amide I band would be a prominent feature, confirming the presence of the carbonyl group.

Amide II Band: Found between 1510 and 1580 cm⁻¹, the Amide II band is more complex. leibniz-fli.de It arises from a combination of the N-H in-plane bending vibration (40-60%) and the C-N stretching vibration (18-40%). leibniz-fli.de The presence and position of this band provide further evidence for the amide functionality.

Other notable bands would include the C-H stretching vibrations of the aliphatic pentyl chain (around 2850-2960 cm⁻¹) and the N-H stretching vibration, which typically appears as a broad band in the 3200-3400 cm⁻¹ region. The N-Cl stretching frequency is expected in the range of 927-950 cm⁻¹. znaturforsch.com

Table 3: Characteristic FTIR Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~ 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch (aliphatic) | ~ 2850 - 2960 | Strong |

| Amide I (C=O Stretch) | ~ 1640 - 1680 | Strong |

| Amide II (N-H Bend, C-N Stretch) | ~ 1530 - 1570 | Medium-Strong |

| N-Cl Stretch | ~ 927 - 950 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is a complementary technique to FTIR. mdpi.com While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy could provide additional information on the carbon-carbon backbone of the pentyl group. The C-Cl stretching vibration would also be Raman active. The Amide I band is typically observable in Raman spectra, though often weaker than in FTIR. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly amplify the Raman signal, allowing for the detection of even trace amounts of the compound. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For a hypothetical this compound molecule (C5H12ClNO), the expected molecular weight could be calculated. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) would be employed.

A typical mass spectrometry analysis would yield the molecular ion peak (M+), which would confirm the molecular weight. The subsequent fragmentation would likely involve the cleavage of the N-Cl bond, the N-C bond, and various C-C bonds within the pentyl chain. The resulting fragment ions would produce a characteristic pattern in the mass spectrum, allowing for structural confirmation.

Hypothetical Mass Spectrometry Data for this compound

| Analysis Type | Expected Information | Note |

| Molecular Ion Peak (M+) | Would confirm the molecular weight of C5H12ClNO. | No experimental data is available. |

| Isotopic Pattern | The presence of chlorine (35Cl and 37Cl) would result in a characteristic M+2 peak with an intensity ratio of approximately 3:1. | This is a theoretical expectation. |

| Major Fragment Ions | Expected fragments would correspond to the loss of Cl, sections of the pentyl group, or other characteristic cleavages. | No fragmentation data has been published. |

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound could be synthesized and crystallized, single-crystal XRD would provide detailed information about its solid-state structure. This includes bond lengths, bond angles, and intermolecular interactions.

The analysis would reveal the crystal system, space group, and unit cell dimensions. This data is crucial for understanding the molecule's conformation in the solid state and how it packs in a crystal lattice.

Hypothetical X-ray Diffraction Data for this compound

| Parameter | Type of Information Provided | Status |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. | Data not available. |

| Space Group | The symmetry of the unit cell (e.g., P21/c). | Data not available. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). | Data not available. |

| Atomic Coordinates | The precise position of each atom in the unit cell. | Data not available. |

| Bond Lengths/Angles | Exact measurements of covalent bonds and angles. | Data not available. |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS spectrum of this compound would show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), Chlorine (Cl 2p), and Hydrogen (H 1s, though not typically observed directly).

High-resolution scans of each peak would provide information about the chemical environment of the atoms. For instance, the binding energy of the N 1s peak would indicate the oxidation state and bonding of the nitrogen atom, helping to confirm the N-Cl and N-C bonds.

Hypothetical X-ray Photoelectron Spectroscopy Data for this compound

| Element | Core Level | Expected Binding Energy (eV) | Information Deduced | Status |

| Carbon | C 1s | ~285 eV | Would show different peaks for C-C/C-H and C-N bonds. | No data found. |

| Nitrogen | N 1s | ~400 eV | The exact position would be sensitive to the N-Cl and N-C bonds. | No data found. |

| Oxygen | O 1s | ~532 eV | Would confirm the presence of the amide oxygen. | No data found. |

| Chlorine | Cl 2p | ~200 eV | Would confirm the presence and chemical state of chlorine. | No data found. |

Theoretical and Computational Investigations of N Pentylhypochlorous Amide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the molecular structure, reactivity, and electronic properties of chemical compounds. For a novel or uncharacterized molecule such as N-Pentylhypochlorous amide, these computational methods provide essential insights in silico.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This calculation minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The M06-2X functional with a basis set like 6-311+G* is often suitable for calculating the thermodynamic properties of organic compounds. nih.gov

The resulting optimized geometry provides critical data on the molecule's structural parameters. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated. In amides, DFT studies reveal the partial double bond character of the C–N bond, which arises from the delocalization of the nitrogen lone pair into the carbonyl π-system. nih.govnanalysis.com This resonance significantly influences the molecule's geometry and reactivity.

Table 1: Illustrative Structural Parameters from DFT Geometry Optimization (Note: This data is hypothetical and represents typical values for a simple amide.)

| Parameter | Value |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| N-Cl Bond Length | ~1.75 Å |

| O-C-N Bond Angle | ~122° |

| C-N-Cl Bond Angle | ~115° |

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Orbitals

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For an amide, the HOMO is typically a π-orbital with significant non-bonding character, localized on the nitrogen and oxygen atoms, while the LUMO is the π* antibonding orbital of the carbonyl group. researchgate.netmdpi.com Analysis of these orbitals for this compound would reveal how the pentyl and hypochlorous groups modify the electronic properties compared to a simpler amide like formamide. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies (Note: These values are for illustrative purposes.)

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 6.7 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The map is colored according to the electrostatic potential:

Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. In an amide, this region is typically found around the carbonyl oxygen atom.

Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. These are often located around acidic hydrogen atoms.

Green regions represent neutral potential.

For this compound, an MEP map would likely show a strongly negative potential around the carbonyl oxygen and a moderately negative region around the chlorine atom, while the amide proton (if present) and hydrogens on the pentyl chain would exhibit positive potential.

Conformational Analysis of the this compound Moiety

Conformational analysis examines the different spatial arrangements of atoms in a molecule (conformers) and the energy associated with them.

Rotational Barriers and Isomerism around the Amide Bond

A defining feature of the amide bond is the restricted rotation around the carbon-nitrogen (C–N) bond. This is due to resonance, which imparts partial double-bond character to the C–N bond. nanalysis.comazom.com This restriction gives rise to planar cis and trans isomers (rotamers). For most open-chain secondary amides, the trans conformation is sterically favored.

The energy required to overcome this restriction is known as the rotational barrier. This barrier can be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and calculated computationally using methods like DFT. nih.govnih.gov At room temperature, the rotation is slow, often allowing for the observation of distinct signals for each rotamer in an NMR spectrum. nanalysis.comlibretexts.org As the temperature increases, rotation becomes faster, and the separate signals eventually coalesce. libretexts.org The rotational barrier for simple amides is typically in the range of 15-25 kcal/mol. nih.govnih.gov The presence of bulky substituents, such as the n-pentyl group, can influence the precise height of this barrier.

Pyramidal Inversion at Nitrogen

In many amines and related compounds, the nitrogen atom is sp³-hybridized with a trigonal pyramidal geometry. This geometry allows for a process called pyramidal inversion (or nitrogen inversion), where the nitrogen atom and its substituents rapidly oscillate through a planar, sp²-hybridized transition state. wikipedia.orglibretexts.org This process is analogous to an umbrella turning inside out.

For most simple amines, the energy barrier for this inversion is very low (e.g., ~6 kcal/mol), leading to rapid interconversion between enantiomers at room temperature if the nitrogen is a stereocenter. libretexts.orgsapub.org However, in amides, the situation is different. The delocalization of the nitrogen's lone pair into the carbonyl group forces the nitrogen atom to be more planar (sp²-like) than in a typical amine. While the nitrogen in an amide can still exhibit some degree of pyramidalization, the barrier to inversion is generally higher, and its dynamics are coupled with the rotation around the C-N bond. chemrxiv.org Factors like steric hindrance or the incorporation of the nitrogen into a strained ring system can significantly increase the inversion barrier. chemrxiv.orgresearchgate.net

Spectroscopic Property Predictions via Computational Chemistry

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement experimental findings. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate various spectroscopic data. For a novel or uncharacterized compound like this compound, these predictions would be invaluable.

Typically, computational models can predict:

Infrared (IR) Spectra: Calculations can determine the vibrational frequencies corresponding to different bond stretches, bends, and torsions within the molecule. For an amide, characteristic peaks for N-H stretching, C=O stretching (Amide I band), and N-H bending/C-N stretching (Amide II band) would be of primary interest. nih.govspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (δ) for 1H and 13C nuclei. researchgate.netnih.govresearchgate.net These predictions are highly dependent on the molecular geometry and the electronic environment of each nucleus. Comparing calculated shifts with experimental data can help confirm the structure of the synthesized compound.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is often used to predict electronic transitions, which correspond to the absorption of light in the UV-visible range. This can provide information about the electronic structure and chromophores within the molecule.

Without specific studies on this compound, no predictive data can be presented. A hypothetical data table for predicted spectroscopic properties is shown below to illustrate the format that such data would take.

Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| IR Spectroscopy | Amide I (C=O stretch) | Data not available |

| Amide II (N-H bend) | Data not available | |

| 1H NMR | δ (N-H) | Data not available |

| δ (α-CH2) | Data not available | |

| 13C NMR | δ (C=O) | Data not available |

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal structure, stability, and physical characteristics. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions within a crystal lattice. nih.govnih.govias.ac.in

Hirshfeld Surface Analysis This method maps the electron distribution of a molecule within a crystal to generate a three-dimensional surface. The surface is colored according to various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. nih.gov

H···H contacts: Arising from the pentyl chain.

O···H and N···H contacts: Indicative of hydrogen bonding involving the amide group.

Cl···H and Cl···O/N contacts: Involving the hypochlorous group.

As no crystallographic data for this compound has been published, a Hirshfeld surface analysis or a detailed description of its crystal packing cannot be performed. A hypothetical data table summarizing contributions to the Hirshfeld surface is provided for illustrative purposes.

Hypothetical Hirshfeld Surface Contact Contributions for this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| O···H / H···O | Data not available |

| Cl···H / H···Cl | Data not available |

| C···H / H···C | Data not available |

Reactivity and Reaction Mechanisms of N Pentylhypochlorous Amide

Amide Bond Activation and Cleavage Pathways

The amide bond is notoriously stable due to resonance delocalization, which imparts a partial double bond character to the C-N bond. nih.govnih.gov Activation of this bond in N-pentylhypochlorous amide, a prerequisite for its cleavage, can be achieved through several pathways that disrupt this resonance stabilization. While amides are generally unreactive towards nucleophiles due to their low electrophilicity, the presence of the N-chloro group can influence this reactivity. nih.gov

Recent advancements in organic synthesis have explored transition-metal catalysis as a powerful tool for the activation and cross-coupling of amide bonds. nih.govresearchgate.net These methods typically involve the insertion of a metal catalyst into the N-C(O) bond, thereby facilitating reactions that are otherwise challenging. Although specific studies on this compound are not prevalent, the general principles of metal-catalyzed N-C bond activation are applicable. Furthermore, the formation of more reactive amide derivatives can facilitate cleavage. For instance, N-acylsaccharin derivatives, which possess a highly activated amide bond, can undergo catalyst-free activation. rsc.org

The cleavage of the amide bond in this compound can also be influenced by the reactivity of the N-Cl moiety. Under certain conditions, reactions involving the N-Cl bond can lead to intermediates that are more susceptible to amide bond cleavage.

Table 1: General Strategies for Amide Bond Activation

| Activation Strategy | Description | Key Intermediates/Catalysts |

| Transition-Metal Catalysis | Insertion of a transition metal into the N-C(O) bond to facilitate cross-coupling reactions. | Palladium, Nickel, Copper complexes |

| N-Activation | Conversion of the amide into a more reactive species by installation of an activating group on the nitrogen. | N-Acylsaccharins, N-Boc amides |

| Twisting/Pyramidalization | Physical distortion of the amide bond to disrupt resonance and increase reactivity. | Sterically hindered or bridged lactams |

Nucleophilic and Electrophilic Reactions involving the Amide Nitrogen and Carbonyl Carbon

The presence of both a carbonyl group and an N-Cl bond in this compound gives rise to distinct sites for nucleophilic and electrophilic attack.

The carbonyl carbon of the amide group retains its inherent electrophilic character and is susceptible to attack by nucleophiles. This can lead to nucleophilic acyl substitution reactions, although the reactivity is generally lower than that of other carboxylic acid derivatives like acyl chlorides or anhydrides. masterorganicchemistry.com

The amide nitrogen in this compound, being bonded to an electronegative chlorine atom, can exhibit electrophilic properties. This is a departure from the typical nucleophilic character of the nitrogen in simple amides. The N-Cl bond can be considered a source of "positive chlorine," making the nitrogen atom susceptible to attack by nucleophiles. pharmacyfreak.com This dual reactivity allows N-chloroamides to participate in unique transformations. For instance, they have been utilized in cascade reactions involving both C-H amidation and chlorination. acs.org

Table 2: Nucleophilic and Electrophilic Sites in this compound

| Site | Nature | Types of Reactions |

| Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution |

| Amide Nitrogen | Electrophilic | Nucleophilic attack, amidation reactions |

Hydrolysis of Amide Bonds under Acidic and Alkaline Conditions

The hydrolysis of the amide bond in this compound, leading to a carboxylic acid and an amine, can be achieved under both acidic and alkaline conditions, typically requiring heating. chemguide.co.ukmasterorganicchemistry.com

Under acidic conditions , the reaction is catalyzed by acid. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of the amine, yields the carboxylic acid. masterorganicchemistry.com

Under alkaline conditions , the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. researchgate.net This is followed by the elimination of the amide anion, which is then protonated to form the amine. The rate of alkaline hydrolysis can be influenced by the substituents on the amide. rsc.orgarkat-usa.org While primary amides are generally hydrolyzed more readily than secondary and tertiary amides in aqueous basic solutions, this trend can be reversed in non-aqueous conditions. researchgate.netumich.edu

The presence of the N-chloro group in this compound may affect the rate of hydrolysis. The electron-withdrawing nature of the chlorine atom could potentially increase the electrophilicity of the carbonyl carbon, although steric effects might also play a role.

Reactions Involving the Hypochlorous (N-Cl) Moiety

The N-Cl bond is the most reactive site in this compound and is responsible for many of its characteristic reactions.

The stability of the N-Cl bond in N-halamine compounds, including N-chloroamides, is a subject of considerable interest. Generally, the stability of the N-Cl bond is influenced by the electronic and steric environment around the nitrogen atom. researchgate.net Electron-donating groups adjacent to the N-Cl moiety can enhance its stability by strengthening the covalent bond. researchgate.net The stability generally decreases in the order of amine > amide > imide N-halamines. researchgate.netacs.org This indicates that the N-Cl bond in this compound is moderately stable. The hydrolysis of the N-Cl bond can release hypochlorous acid. rsc.org

N-chloroamides are effective oxidizing agents. ignited.in The chlorine atom in the N-Cl bond has a positive oxidation state and can be transferred to other substrates. This oxidative property allows N-chloroamides to be used in various synthetic transformations, including the oxidation of alcohols and the chlorination of electron-rich aromatic compounds. nih.govresearchgate.net They can act as a source of chlorine in radical reactions and electrophilic additions. organic-chemistry.org For example, N-chloroamides have been shown to react with phenolic compounds to form chlorinated phenols. nih.govresearchgate.net

Rearrangement Reactions (e.g., Hofmann Rearrangement if applicable to N-Haloamide precursors)

N-haloamides are key intermediates in the Hofmann rearrangement, a reaction that converts a primary amide into a primary amine with one less carbon atom. chemistrywithwiley.comwikipedia.orgresearchgate.net This reaction proceeds through the formation of an N-bromoamide or N-chloroamide, which then rearranges to an isocyanate intermediate upon treatment with a base. wikipedia.orgnrochemistry.comyoutube.com The isocyanate is subsequently hydrolyzed to the primary amine and carbon dioxide. wikipedia.orgnrochemistry.com

Given that this compound is an N-chloroamide derived from a primary amide precursor (hexanamide), it is a potential precursor for a Hofmann-type rearrangement. The reaction would involve the migration of the pentyl group from the carbonyl carbon to the nitrogen atom, with the concurrent loss of the chloride ion, to form pentyl isocyanate. Subsequent hydrolysis would yield pentylamine.

Mechanistic Studies of Select Reactions utilizing Kinetic Isotope Effects and Spectroscopic Monitoring

The elucidation of reaction mechanisms for compounds such as this compound is crucial for understanding their reactivity and optimizing their applications in synthetic chemistry. Mechanistic studies often employ a combination of techniques, including kinetic isotope effects (KIEs) and real-time spectroscopic monitoring, to probe the nature of transition states and the involvement of specific bonds in rate-determining steps.

Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a powerful tool for determining reaction mechanisms by observing the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. princeton.eduwikipedia.org This change in rate is primarily due to the difference in zero-point vibrational energies between bonds involving the lighter and heavier isotopes. digitellinc.com

For a hypothetical intramolecular hydrogen abstraction reaction of this compound, a primary kinetic isotope effect would be expected if the C-H bond is broken in the rate-determining step. By replacing a specific hydrogen atom with deuterium (B1214612), a significant decrease in the reaction rate would be observed. The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), provides insight into the transition state geometry. A large primary KIE (typically in the range of 2-7 for C-H/C-D bonds) suggests a symmetric transition state where the hydrogen is being transferred.

Hypothetical Kinetic Isotope Effect Data for a Rearrangement Reaction of this compound

| Substrate | Rate Constant (s⁻¹) | kH/kD |

| This compound | 1.2 x 10⁻⁴ | - |

| This compound-d₂ (deuterated at the α-carbon of the pentyl group) | 1.8 x 10⁻⁵ | 6.7 |

| This compound-¹⁵N | 1.18 x 10⁻⁴ | 1.02 |

This data is hypothetical and intended for illustrative purposes.

In this hypothetical scenario, the large deuterium KIE (kH/kD = 6.7) would strongly indicate that the cleavage of the C-H bond at the α-carbon is involved in the rate-determining step of the rearrangement. The negligible ¹⁵N KIE suggests that the N-Cl bond cleavage is not the primary event in the slow step.

Spectroscopic Monitoring

Real-time monitoring of reactions using spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable data on the concentrations of reactants, intermediates, and products over time. nih.govrsc.org This information is essential for determining reaction kinetics and proposing a plausible reaction mechanism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed to monitor reactions where there is a change in chromophores. For instance, the decomposition or rearrangement of this compound might involve the formation or consumption of species that absorb in the UV-Vis region. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the reaction progress can be followed.

Hypothetical Spectroscopic Monitoring Data for the Decomposition of this compound

| Time (minutes) | Absorbance at λ_max | Concentration of this compound (M) |

| 0 | 0.850 | 0.100 |

| 10 | 0.680 | 0.080 |

| 20 | 0.544 | 0.064 |

| 30 | 0.435 | 0.051 |

| 60 | 0.238 | 0.028 |

| 120 | 0.072 | 0.008 |

This data is hypothetical and assumes a first-order decay. λ_max corresponds to the maximum absorbance wavelength of the reactant.

From this data, a plot of ln(Absorbance) versus time would yield a straight line, confirming first-order kinetics for the decomposition of this compound under the given conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a particularly powerful tool for monitoring reactions in situ, as it can provide detailed structural information about all species in the reaction mixture simultaneously. nih.govjhu.edu For a reaction involving this compound, ¹H NMR could be used to track the disappearance of signals corresponding to the pentyl group protons of the starting material and the appearance of new signals corresponding to the product(s). By integrating the respective signals at various time points, the relative concentrations of each species can be determined, allowing for the calculation of reaction rates and the identification of any observable intermediates.

By combining the insights gained from kinetic isotope effect studies with the kinetic data obtained from spectroscopic monitoring, a comprehensive and detailed reaction mechanism for the reactions of this compound can be constructed.

Chemical Applications and Research Contexts of N Pentylhypochlorous Amide

Role as Synthetic Intermediates in Organic Synthesis

N-chloroamides are valuable synthetic intermediates, primarily due to the reactivity of the N-Cl bond. They are key precursors in several important organic reactions that form new carbon-nitrogen or carbon-halogen bonds.

One of the most notable applications is in the Hofmann-Löffler-Freytag reaction . This photochemical or thermally-induced reaction involves an intramolecular hydrogen atom transfer, where an amidyl radical, generated from the homolytic cleavage of the N-Cl bond, abstracts a hydrogen atom from a δ-carbon. The resulting carbon-centered radical then abstracts the chlorine atom from another N-chloroamide molecule, leading to a δ-chloroamide. Subsequent treatment with a base promotes intramolecular cyclization to form five-membered nitrogen heterocycles, such as pyrrolidines. The presence of an N-pentyl group would influence the steric environment around the nitrogen, potentially affecting the efficiency and selectivity of these radical processes.

Furthermore, these compounds serve as intermediates for site-selective chlorination of aliphatic C–H bonds. nih.gov This allows for the introduction of chlorine atoms into complex molecules at positions that are otherwise difficult to functionalize, providing a powerful tool for late-stage functionalization in the synthesis of fine chemicals and natural products. nih.gov

Utility as Reagents in Chemical Transformations

Beyond their role as intermediates, N-chloroamides function directly as reagents for various chemical transformations. Their utility stems from their ability to act as sources of electrophilic chlorine ("Cl+") or as precursors to reactive nitrogen species.

As chlorinating agents , they are used to halogenate a range of substrates. acs.org For example, they can effect the α-chlorination of ketones and other carbonyl compounds. Newly developed N-chloroamides based on "anomeric amides" have shown exceptional power in the electrophilic halogenation of otherwise unreactive aromatic and heteroaromatic compounds under mild conditions. nih.govresearchgate.netchemrxiv.org

As oxidizing agents , the N-Cl moiety can participate in oxidation reactions, such as the conversion of sulfides to sulfoxides and alcohols to aldehydes or ketones. The specific reactivity and selectivity can be tuned by altering the substituents on the amide, including the N-alkyl group. An N-pentyl group would increase the lipophilicity of the reagent, making it more soluble in nonpolar organic solvents and potentially useful for reactions involving hydrophobic substrates.

Table 1: Selected Applications of N-Chloroamides as Reagents

| Application | Type of Transformation | Substrate Example | Product Example |

|---|---|---|---|

| Chlorination | Electrophilic Aromatic Substitution | Anisole | Chloroanisole |

| α-Chlorination of Carbonyls | Acetophenone | α-Chloroacetophenone | |

| Aliphatic C-H Chlorination nih.gov | Adamantane | Chloroadamantane | |

| Oxidation | Oxidation of Sulfides | Thioanisole | Methyl phenyl sulfoxide |

| Oxidation of Alcohols | Benzyl alcohol | Benzaldehyde | |

| Rearrangement | Hofmann-Löffler-Freytag Reaction | N-chloro-N-pentylhexanamide | 1-Hexylpyrrolidin-2-one |

Applications in Ligand Design and Coordination Chemistry

The use of N-chloroamides in ligand design is an emerging area. rsc.orguni-wuerzburg.deresearchgate.net The amide functional group itself is a well-established coordinating moiety, typically binding to metal centers through the carbonyl oxygen atom. The introduction of an N-Cl bond and an N-alkyl group modifies the electronic and steric properties of the ligand.

The N-pentyl group can impart several useful features to a ligand:

Increased Lipophilicity : Enhances the solubility of the resulting metal complex in nonpolar organic solvents.

Steric Influence : The bulk of the pentyl group can control the coordination geometry around the metal center, influence the accessibility of catalytic sites, and stabilize reactive intermediates.

While the direct coordination of the chlorine atom is less common, the N-Cl bond can influence the electron density of the amide, thereby modulating the donor strength of the carbonyl oxygen. Furthermore, the N-Cl bond could potentially be involved in non-covalent interactions, such as halogen bonding, within the coordination sphere. nih.gov

Research into Novel Materials Science Applications (e.g., surfactants)

The molecular structure of an N-chloro-N-pentylamide, featuring a polar amide headgroup and a nonpolar five-carbon alkyl tail, is inherently amphiphilic. This duality suggests potential applications in materials science, particularly as surfactants. nih.govyoutube.com Surfactants are molecules that lower surface tension and are used as detergents, emulsifiers, and foaming agents. nih.gov

The N-pentyl chain serves as the hydrophobic tail, while the N-chloroamide group acts as the polar head. The reactivity of the N-Cl bond offers a unique feature: it could function as a "reactive surfactant." Such a molecule could be used to form micelles or other self-assembled structures that can subsequently be polymerized or grafted onto surfaces by leveraging the reactivity of the N-Cl bond. This could lead to the creation of functional coatings or stabilized nanoparticle systems. While research in this specific area is nascent, the fundamental properties of long-chain N-chloroamides make them intriguing candidates for advanced surfactant design. google.com

Consideration in the Design of Amide-Containing Frameworks and Polymers

The amide bond is a cornerstone of polymer chemistry, famous for its role in robust materials like nylon and Kevlar, and is crucial in the formation of ordered structures like metal-organic frameworks (MOFs) through hydrogen bonding. masterorganicchemistry.com N-chloro-N-alkylamides offer a route to functionalized polymers and frameworks. acs.org

N-chloroamide moieties can be incorporated into polymer backbones or as pendant groups. nih.gov For instance, N-haloamides have been used for the mild halogenation of commodity polymers like polyethylene (B3416737) and polypropylene, modifying their surface properties and reactivity. rsc.org The N-Cl group serves as a reactive handle for post-polymerization modification, allowing for the grafting of other functional molecules or for cross-linking reactions. In the context of crystalline frameworks, replacing a traditional N-H amide with an N-Cl, N-alkyl amide would disrupt typical hydrogen bonding networks but introduce new potential interactions, such as halogen bonding, and alter the steric landscape within the framework's pores.

Future Research Directions and Unexplored Avenues for N Pentylhypochlorous Amide

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more environmentally friendly and efficient methods for synthesizing N-Pentylhypochlorous amide. Current methods for creating N-chloroamides often rely on reagents that can be hazardous or produce significant waste. The focus will shift towards processes that align with the principles of green chemistry. researchgate.net

Key research avenues include:

Solid-State and Solvent-Free Reactions: Exploring synthesis using reagents like trichloroisocyanuric acid (TCCA) or calcium hypochlorite (B82951) on a solid support such as moist alumina (B75360) could minimize solvent use, simplify purification, and reduce environmental impact. researchgate.netorganic-chemistry.org

Electrochemical Synthesis: Developing electrochemical methods where an electric current drives the N-chlorination of the parent pentyl amide would offer a reagent-free approach, potentially using only a simple chloride salt as the chlorine source.

Flow Chemistry: Implementing continuous flow reactors for the synthesis can offer superior control over reaction conditions, improve safety for potentially unstable intermediates, and allow for easier scalability compared to batch processes.

Alternative Chlorinating Agents: Investigating milder and more selective chlorinating agents beyond traditional sources is crucial. Reagents like N-chlorosuccinimide or developing catalytic systems that use a benign chlorine source (e.g., NaCl) with an oxidant (e.g., hydrogen peroxide) could represent a significant advance. nih.gov

| Synthetic Strategy | Potential Advantages | Research Focus |

| Solid-State Synthesis | Reduced solvent waste, simplified workup, potential for higher efficiency. researchgate.net | Screening of solid supports and reagents (e.g., TCCA, Ca(OCl)₂). researchgate.netorganic-chemistry.org |

| Electrosynthesis | Avoids chemical oxidants, high atom economy, precise process control. | Optimization of electrode materials, solvent/electrolyte systems, and cell design. |

| Continuous Flow | Enhanced safety, improved heat and mass transfer, seamless scalability. | Reactor design, optimization of residence time, and integration of online analytics. |

| Catalytic Chlorination | Use of benign chlorine sources, potential for asymmetric chlorination. | Development of novel metal-based or organocatalysts for N-chlorination. |

Advanced Spectroscopic Characterization under Dynamic Conditions

While standard spectroscopic methods (NMR, IR, Mass Spec) are used for routine characterization, future work should focus on advanced techniques to understand the dynamic behavior of this compound, particularly in solution and under reaction conditions.

Future research directions should include:

Operando Spectroscopy: Utilizing techniques like in-situ IR or Raman spectroscopy to monitor the compound's formation and consumption in real-time during a chemical reaction. This can provide invaluable kinetic and mechanistic data.

Variable Temperature NMR (VT-NMR): For analogues of this compound with hindered rotation (atropisomers), VT-NMR can be used to study the dynamics of bond rotation and conformational changes. rsc.orgrsc.org This is critical for applications in asymmetric synthesis.

Advanced Mass Spectrometry: Employing techniques like ion mobility-mass spectrometry could help to separate and characterize different conformational isomers or transient reaction intermediates that are indistinguishable by conventional mass spectrometry.

Computational Spectroscopy: Combining experimental data with high-level DFT calculations will be essential to accurately assign complex vibrational spectra and to predict the spectroscopic signatures of short-lived intermediates. nih.gov

| Technique | Information Gained | Potential Application for this compound |

| Operando IR/Raman | Real-time concentration profiles, identification of transient species. | Understanding reaction kinetics and mechanism in catalytic cycles. |

| Variable Temp. NMR | Rotational energy barriers, conformational exchange rates. rsc.org | Probing stereodynamics in chiral variants for asymmetric catalysis. rsc.orgrsc.org |

| Ion Mobility-MS | Separation of isomers, determination of collisional cross-section. | Characterizing different conformers and their relative stabilities. |

| DFT Calculations | Prediction of spectra, assignment of vibrational modes, structural analysis. nih.gov | Aiding in the interpretation of experimental data and predicting properties. |

In-depth Mechanistic Understanding of N-Cl Bond Reactivity

The reactivity of the N-Cl bond is central to the utility of this compound, but its precise mechanistic behavior can vary dramatically with the reaction environment. Future research must aim to develop a comprehensive mechanistic picture to enable rational reaction design.

Key areas for investigation are:

Radical vs. Polar Pathways: Systematically studying how reaction conditions (e.g., light, initiator, solvent polarity, presence of a Lewis acid) dictate whether the N-Cl bond cleaves homolytically to form an amidyl radical or heterolytically to act as an electrophilic chlorine source ("Cl+"). nih.gov

Computational Modeling: Using high-level theoretical calculations to map out the potential energy surfaces for different reaction pathways. This can help predict reaction outcomes and identify key transition states. rsc.org

Kinetic Isotope Effect (KIE) Studies: Employing isotopically labeled substrates to probe the nature of bond-breaking and bond-forming steps in rate-determining stages of reactions, such as in C-H activation processes.

Halogen Bonding Interactions: Investigating the role of non-covalent halogen bonding, where the chlorine atom acts as an electrophilic center, in directing reaction selectivity and pre-organizing substrates before reaction. rsc.org

Exploration of New Catalytic Applications

The ability of the N-Cl bond to participate in diverse transformations makes this compound a promising reagent for catalysis. Future work should move beyond known applications to explore uncharted catalytic territory.

Promising areas for future catalytic development include:

Asymmetric Chlorination: Developing chiral catalysts that can utilize this compound to deliver chlorine to prochiral substrates with high enantioselectivity. This remains a significant challenge in organic synthesis.

C-H Functionalization: While some C-H chlorinations are known, expanding the scope to directed C-H amidation, where the amide fragment is transferred directly to a C-H bond, is a major goal. nih.govacs.org Recent work has shown that cobalt-catalyzed systems can achieve this, representing a new frontier. acs.org

Nitrogen-Transfer Reactions: Designing catalytic systems that facilitate the transfer of the "N-pentylamido" group to other molecules, such as alkenes (for aziridination) or boronic acids (for C-N cross-coupling). rsc.org

Dual-Function Catalysis: Creating systems where this compound acts as both the oxidant and a source of a chemical fragment in a cascade reaction, potentially leading to the rapid construction of complex molecules. acs.org

Design of Functional Materials incorporating this compound Structures

Integrating the N-chloroamide functionality into larger molecular architectures or polymers could lead to advanced materials with unique properties.

Future research in this area could focus on:

Antimicrobial Polymers: Covalently attaching this compound-like moieties to polymer backbones (e.g., polystyrene resins, silica (B1680970) surfaces) to create self-disinfecting materials. eu-jr.eu These materials could slowly release active chlorine upon contact with water, making them useful for water purification or medical devices. eu-jr.eu

Responsive Materials: Designing polymers where the N-Cl bond can be cleaved by a specific stimulus (e.g., light, heat, or a chemical trigger), causing a change in the material's properties, such as its solubility, color, or mechanical strength.

Reactive Membranes and Filters: Creating filtration membranes functionalized with N-chloroamide groups that can not only physically separate contaminants but also chemically neutralize microbes and oxidize organic pollutants.

Electrically Conductive Polymers: Exploring the incorporation of N-chloroamide groups into conjugated polymer backbones. The strong electron-withdrawing nature of the N-Cl group could be used to tune the electronic properties of these materials for applications in sensors or organic electronics.

Q & A

Q. Mechanistic Discrimination Protocol

Radical trapping : Introduce TEMPO (2.5 eq) and monitor reaction quenching via EPR spectroscopy (g = 2.006) .

Isotopic labeling : Use ¹⁸O-labeled H₂O in hydrolysis experiments; radical pathways show <5% ¹⁸O incorporation vs. ionic mechanisms (>80%) .

Kinetic isotope effects : Compare kH/kD values (C-H vs. C-D substrates); KIE > 2 indicates radical abstraction .

What advanced imaging techniques reveal spatial distribution patterns of this compound in biological matrices?

Q. High-Resolution Imaging Methodology

- ToF-SIMS : Map molecular fragments (C₅H₁₁NClO⁻, m/z 152.03) at 1 µm resolution in tissue sections .

- Cryo-EM : Resolve amide-lipid interactions in membrane models (5 Å resolution) using graphene oxide support films.

- Correlative workflow : Align MALDI-MS (10 µm) data with SEM-EDX chlorine distribution maps to validate localization .

How should thermodynamic parameters be experimentally determined to reconcile discrepancies in this compound's solubility predictions?

Q. Thermodynamic Profiling Strategy

Phase solubility analysis : Measure solubility in 10:0–0:10 H₂O:EtOH gradients (25–45°C) via gravimetry .

Calorimetric validation : Compare DSC-derived ΔHsol with HSPiP-predicted values (δD/δP/δH coordinates).

Contradiction management : Identify polymorphic forms via PXDR (2θ = 5–40°) and re-evaluate activity coefficients using NRTL models .

What hybrid quantum mechanics/molecular mechanics (QM/MM) approaches best model this compound's reactivity in enzyme binding pockets?

Q. Computational Biology Integration

- System setup : Embed amide in CYP450 active site (CHARMM36 force field), apply QM(DFT)/MM partitioning (45 Å sphere) .

- Reaction sampling : Perform metadynamics (PLUMED) to map free energy surfaces for hypochlorite transfer.

- Experimental cross-check : Compare computed activation energies with stopped-flow kinetics (kcat/KM) of chlorination reactions .

Which statistical design optimizes extraction efficiency of this compound from complex environmental matrices?

Q. Analytical Optimization Framework

- DoE implementation : Use Box-Behnken design with factors:

- Response surface modeling : Identify maxima in recovery (%) while minimizing co-extractives (HPLC-MS/MS monitoring).

- Robustness testing : Apply Monte Carlo simulations (±5% factor variation) to validate optimal conditions .

How to establish structure-activity relationships (SAR) for this compound derivatives in antimicrobial applications?

Q. SAR Development Protocol

Analog synthesis : Systematically vary alkyl chain length (C3–C7) and hypochlorite substitution patterns .

Biological profiling : Measure MIC against ESKAPE pathogens (CLSI M07-A11) and cytotoxicity (HEK293, CCK-8 assay).

3D-QSAR : Build CoMSIA models (q² > 0.6) using steric/electrostatic fields from molecular dynamics trajectories .

What in situ spectroscopic methods resolve real-time decomposition pathways during this compound storage?

Q. Stability Monitoring System

- ReactIR™ : Track O-Cl (950 cm⁻¹) and amide (1650 cm⁻¹) bands under accelerated conditions (40°C/75% RH) .

- EPR trapping : Identify chlorine radicals (g = 2.023) formed during photolytic degradation (300–400 nm irradiation).

- Data reconciliation : Apply multivariate analysis (PCA) to correlate spectral changes with HPLC-UV impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.